LDN 193189 dihydrochloride is a synthetically derived small molecule belonging to the pyrazolopyrimidine class of compounds. It acts as a potent and selective inhibitor of bone morphogenetic protein (BMP) type I receptors, primarily targeting activin receptor-like kinase 2 (ALK2) and activin receptor-like kinase 3 (ALK3) []. This compound has been widely employed in various in vitro and in vivo studies to investigate the biological roles of BMP signaling pathways in development, disease, and tissue regeneration.
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride, commonly referred to as LDN-193189, is a small molecule compound with significant biological activity. It is primarily recognized for its role as an inhibitor of bone morphogenetic protein type I receptors, specifically activin receptor-like kinase-2 and activin receptor-like kinase-3. This compound is classified under pyrazolo[1,5-a]pyrimidine derivatives, which are known for their diverse pharmacological properties.
LDN-193189 was developed through structure-activity relationship studies aimed at optimizing compounds derived from dorsomorphin, a known inhibitor of bone morphogenetic protein signaling pathways. The compound is commercially available from various suppliers and has been the subject of multiple research studies due to its potential therapeutic applications in conditions like fibrodysplasia ossificans progressiva and certain cancers .
The synthesis of 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline typically involves several key steps:
The synthesis may utilize various techniques such as:
The molecular structure of LDN-193189 features a complex arrangement that includes:
This multi-ring structure contributes to its biological activity and interaction with specific receptors.
Key structural data includes:
LDN-193189 participates in several significant chemical reactions:
The inhibitory action is characterized by:
The mechanism of action involves the blockade of bone morphogenetic protein signaling pathways:
Research shows that LDN-193189 effectively reduces BMP-induced gene expression and cellular processes associated with bone formation and differentiation .
LDN-193189 appears as a yellow powder with:
Key chemical properties include:
LDN-193189 has several notable applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3